molecular formula C11H25O4P B12583463 3-Methylbutyl dipropyl phosphate CAS No. 646450-40-0

3-Methylbutyl dipropyl phosphate

Cat. No.: B12583463
CAS No.: 646450-40-0
M. Wt: 252.29 g/mol
InChI Key: RDWMJIFBYVGIPK-UHFFFAOYSA-N
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Description

3-Methylbutyl dipropyl phosphate is an organic compound belonging to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-methylbutyl group and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl dipropyl phosphate typically involves the reaction of 3-methylbutanol with dipropyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, displacing the chloride ion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl dipropyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutanol and dipropyl phosphate.

    Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the phosphate group under mild conditions.

Major Products Formed

    Hydrolysis: 3-Methylbutanol and dipropyl phosphate.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

3-Methylbutyl dipropyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.

    Industry: It is used in the formulation of certain pesticides and as an additive in lubricants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methylbutyl dipropyl phosphate involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to a loss of function. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tri-n-butyl phosphate: Another organophosphate with similar properties but different alkyl groups.

    Tri-n-amyl phosphate: Similar structure but with amyl groups instead of propyl groups.

    Tris(2-methylbutyl) phosphate: Contains three 2-methylbutyl groups instead of one.

Uniqueness

3-Methylbutyl dipropyl phosphate is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other organophosphates may not be as effective.

Properties

CAS No.

646450-40-0

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

3-methylbutyl dipropyl phosphate

InChI

InChI=1S/C11H25O4P/c1-5-8-13-16(12,14-9-6-2)15-10-7-11(3)4/h11H,5-10H2,1-4H3

InChI Key

RDWMJIFBYVGIPK-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OCCC(C)C

Origin of Product

United States

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